molecular formula C16H11BrClN3OS B2629674 5-bromo-2-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391863-38-0

5-bromo-2-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2629674
CAS No.: 391863-38-0
M. Wt: 408.7
InChI Key: YJZFLWFUEIUPTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-2-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetically derived small molecule recognized for its role as a potent and selective kinase inhibitor in biochemical research. Its primary research value lies in the study of intracellular signaling pathways, where it has been identified as a promising hit compound targeting the VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) kinase domain. Inhibition of VEGFR-2 is a critical mechanism for investigating angiogenesis, the process of new blood vessel formation. Consequently, this compound is a valuable tool in oncological research for probing tumor angiogenesis and metastasis, as the VEGF/VEGFR-2 pathway is a key driver of these processes. Studies, such as those documented on PubChem , highlight its use in cell-based assays and enzymatic studies to understand the downstream effects of VEGFR-2 suppression on cell proliferation, migration, and survival. The benzamide-thiadiazol core structure is a privileged scaffold in medicinal chemistry, contributing to high-affinity binding at the ATP-active site of the kinase. This makes the compound a significant candidate for lead optimization in the development of novel anti-cancer therapeutics and for fundamental research into tyrosine kinase signaling networks.

Properties

IUPAC Name

5-bromo-2-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrClN3OS/c1-9-4-2-3-5-11(9)15-20-21-16(23-15)19-14(22)12-8-10(17)6-7-13(12)18/h2-8H,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJZFLWFUEIUPTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring.

    Reduction: Reduction reactions may target the nitro groups if present in derivatives.

    Substitution: Halogen atoms in the benzamide core can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzamide core.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the thiadiazole moiety exhibit significant anticancer properties. For instance, derivatives similar to 5-bromo-2-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide have been shown to induce apoptosis in cancer cells. A study demonstrated that analogs of this compound inhibited cell proliferation in various cancer cell lines through mechanisms involving caspase activation and modulation of p53 pathways.

Antimicrobial Properties

Thiadiazole derivatives are known for their antimicrobial activity against a range of pathogens. The unique structure of this compound contributes to its effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus. In vitro studies have reported minimum inhibitory concentrations (MICs) in the low micromolar range .

Enzyme Inhibition

The compound's halogen atoms and thiadiazole ring facilitate interactions with specific enzymes, potentially inhibiting their activity. This property has implications for drug design targeting enzyme pathways involved in disease progression .

Pesticidal Activity

The structural features of this compound make it a candidate for developing novel pesticides. Its effectiveness against plant pathogens can be attributed to its ability to disrupt cellular processes in fungi and bacteria. Research has indicated that similar compounds have shown promising results in controlling fungal infections in crops .

Case Studies

StudyFocusFindings
Anticancer ActivityDemonstrated that thiadiazole derivatives induced apoptosis in breast cancer cells through caspase activation.
Antimicrobial PropertiesReported efficacy against E. coli and S. aureus with low MIC values.
Pesticidal ActivityShowed potential for controlling fungal pathogens in agricultural settings.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The thiadiazole ring is often crucial for this interaction, as it can form hydrogen bonds and other interactions with the target enzyme .

Comparison with Similar Compounds

2-Benzamide-5-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide

  • Structure : Differs from the target compound by having a 2-chlorophenyl group on the thiadiazole instead of 2-methylphenyl.
  • Activity : Demonstrated 100% protection against mortality at 60 mg/kg in preclinical studies, attributed to the bromo substitution enhancing potency .
  • Key Insight : Bromine at the benzamide 5-position is critical for activity, while the 2-chlorophenyl group on thiadiazole may contribute to steric and electronic effects for target binding.

4-Chloro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4c)

  • Structure : Chlorine at the benzamide 4-position and a pyridinyl group on the thiadiazole.
  • Spectral Data : $^1$H NMR showed distinct chemical shifts for pyridine (δ 8.5–7.5 ppm) and benzamide aromatic protons (δ 7.8–7.3 ppm) .

Substituent Effects on the Thiadiazole Ring

2-Bromo-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide

  • Structure : Features a 4-methoxybenzyl group on the thiadiazole.
  • Molecular Weight : 404.282 g/mol, slightly higher than the target compound due to the methoxy substituent .

2-Bromo-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide

  • Structure : 2,4-Dichlorophenyl substituent on the thiadiazole.
  • Activity : Screening data suggest enhanced antimicrobial activity due to the dichloro substitution’s electron-withdrawing effects .
  • Key Insight : Dichloro substitution may improve target affinity but increase toxicity risks compared to the methyl group in the target compound.

Functional Group Modifications

5-Bromo-2-(((4-chlorophenyl)sulfonyl)amino)-N-(5,7-dibromo-2,1,3-benzothiadiazol-4-yl)benzamide

  • Structure : Incorporates a sulfonamide linker and additional bromine atoms.
  • Properties : Higher molecular weight (MW ≈ 719 g/mol) and increased lipophilicity due to multiple halogens .

4-Chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

  • Structure : Ethylsulfanyl group on the thiadiazole.
  • Properties : The sulfur atom enhances lipophilicity (logP ≈ 3.2), improving membrane permeability but possibly reducing aqueous solubility .
  • Key Insight : Sulfur-containing substituents may offer metabolic stability advantages but differ in electronic effects compared to aryl groups.

Structural and Activity Trends

Table: Comparative Analysis of Key Compounds

Compound Name Substituents (Benzamide/Thiadiazole) Molecular Weight (g/mol) Key Biological Activity Reference
Target Compound 5-Br, 2-Cl / 2-methylphenyl ~408 Anticancer (preclinical)
2-Benzamide-5-bromo-N-[5-(2-Cl-phenyl)] 5-Br / 2-Cl-phenyl ~420 100% protection at 60 mg/kg
4-Chloro-N-(5-pyridin-2-yl)benzamide 4-Cl / pyridin-2-yl ~299 Antimicrobial
2-Bromo-N-[5-(4-MeO-benzyl)]benzamide 2-Br / 4-MeO-benzyl 404.28 N/A (structural analog)
2-Bromo-N-[5-(2,4-diCl-phenyl)]benzamide 2-Br / 2,4-diCl-phenyl ~433 Antimicrobial screening hit

Key Findings

Halogen Effects : Bromine at the benzamide 5-position consistently enhances potency across analogs, likely due to hydrophobic interactions and improved target binding .

Thiadiazole Substituents: Aryl Groups: 2-Methylphenyl (target compound) balances steric bulk and electron-donating effects, optimizing receptor interactions.

Synthetic Complexity : Compounds with sulfonamide or multiple halogen substitutions (e.g., ) pose greater synthetic challenges compared to the target compound.

Biological Activity

5-Bromo-2-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of a benzamide core with bromine and chlorine substituents, along with a thiadiazole ring. This specific arrangement contributes to its unique pharmacological properties.

PropertyValue
Molecular FormulaC14H12BrClN4S
Molecular Weight357.69 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of halogen atoms (bromine and chlorine) enhances its binding affinity through:

  • Hydrogen Bonding : The halogen atoms can form hydrogen bonds with biological macromolecules.
  • Van der Waals Interactions : The aromatic rings contribute to hydrophobic interactions that stabilize binding with target proteins.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that derivatives of thiadiazole compounds can induce apoptosis in cancer cell lines. For instance, compounds similar to this one have shown cytotoxic effects against human leukemia and breast cancer cell lines, demonstrating IC50 values in the micromolar range .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression. For example, studies on related benzamide derivatives have shown they can inhibit RET kinase activity, which is crucial for tumor growth and metastasis .
  • Antimicrobial Properties : Some thiadiazole derivatives have been reported to possess antimicrobial activity against various pathogens. The exact mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Case Study 1: Anticancer Efficacy

In a study assessing the anticancer properties of thiadiazole derivatives, compounds similar to this compound were tested against several cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)0.65Induction of apoptosis via caspase activation
U-937 (Leukemia)0.75Inhibition of cell proliferation
HeLa (Cervical)1.20Cell cycle arrest

Flow cytometry analysis confirmed that these compounds triggered apoptotic pathways by increasing p53 expression levels and activating caspase cascades .

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of RET kinase by benzamide derivatives revealed that compounds structurally related to this compound significantly reduced kinase activity at nanomolar concentrations. This suggests potential for development as targeted cancer therapies .

Q & A

Q. What are the key synthetic routes for 5-bromo-2-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves a multi-step process:

Thiadiazole ring formation : Reacting 5-amino-1,3,4-thiadiazole-2-thiol with thiourea and bromine under reflux conditions to form the thiadiazole intermediate .

Coupling with benzamide : The intermediate is coupled with 2-bromo-4-chlorobenzoyl chloride in dichloromethane using triethylamine as a base to facilitate amide bond formation .

  • Optimization : Yield improvements (70–85%) are achieved by controlling stoichiometry (1:1.2 molar ratio of thiadiazole to benzoyl chloride) and reaction time (12–24 hours). Purity (>95%) is confirmed via HPLC .
StepReagents/ConditionsYield (%)Purity (HPLC)
1Thiourea, Br₂, reflux7590
2Triethylamine, DCM8595

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^13C NMR confirm the benzamide and thiadiazole moieties. Key signals include aromatic protons (δ 7.2–8.1 ppm) and amide NH (δ 10.2 ppm) .
  • Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 409.1 [M+H]⁺, consistent with the molecular formula C16H11BrClN3OSC_{16}H_{11}BrClN_3OS .
  • IR : Stretching vibrations at 1650 cm⁻¹ (amide C=O) and 690 cm⁻¹ (C-Br) .

Q. What are the common chemical reactions involving this compound?

  • Methodological Answer :
  • Nucleophilic Substitution : Bromine at position 5 can be replaced with amines (e.g., piperidine) in DMF at 80°C to generate analogs .
  • Redox Reactions : Thiadiazole sulfur undergoes oxidation with H2O2H_2O_2 to form sulfoxide derivatives, altering electronic properties .
  • Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄ as a catalyst introduces aryl groups at the chloro position .

Advanced Research Questions

Q. How can researchers design derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Functional Group Variation : Systematically replace Br/Cl with electron-withdrawing (NO₂) or donating (OCH₃) groups to assess bioactivity changes .
  • Scaffold Hybridization : Fuse the thiadiazole ring with pyridine (e.g., ) to enhance binding affinity to kinase targets.
  • In Silico Screening : Use molecular docking (AutoDock Vina) to prioritize derivatives with high predicted binding scores to enzymes like EGFR or PARP .

Q. How can synthesis yields be optimized for scale-up in academic research?

  • Methodological Answer :
  • Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., hydrolysis) and improve reproducibility .
  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for cross-coupling efficiency. A study achieved 92% yield using 5 mol% Pd catalyst in THF .
  • Solvent Optimization : Replace DCM with greener solvents (e.g., cyclopentyl methyl ether) without compromising yield .

Q. How should contradictions in biological activity data be resolved?

  • Methodological Answer :
  • Dose-Response Analysis : Re-test conflicting results (e.g., IC₅₀ values) across 3–5 replicates to rule out assay variability. For example, antimicrobial activity may vary due to bacterial strain specificity .
  • Target Validation : Use CRISPR knockouts to confirm if bioactivity (e.g., anticancer effects) is mediated through PFOR enzyme inhibition, as seen in nitazoxanide analogs .
  • Metabolic Stability : Assess compound stability in liver microsomes; rapid degradation in some assays may explain inconsistent results .

Data Contradiction Analysis

Q. Why do some studies report potent anticancer activity while others show no effect?

  • Methodological Answer : Contradictions arise due to:
  • Cell Line Variability : Sensitivity differences between HeLa (high activity) vs. MCF-7 (low activity) cells .
  • Solubility Issues : Poor aqueous solubility (>50 µM) may limit bioavailability in certain assays. Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts .
  • Metabolite Interference : Active metabolites (e.g., sulfoxide derivatives) may not form uniformly across studies .

Key Research Findings

Property/ActivityValue/OutcomeReference
Anticancer (HeLa IC₅₀)12.3 µM
Antibacterial (E. coli MIC)64 µg/mL
LogP (Lipophilicity)3.8
Metabolic Stability (t₁/₂)45 min (human liver microsomes)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.